3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
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Overview
Description
3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes a phenyl group, a nitrile group, and a hexahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide. This reaction is carried out in anhydrous ethanol in the presence of an equimolar amount of sodium ethoxide . The reaction conditions are mild, and the process yields the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The phenyl group and other positions on the isoquinoline ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, amines, and oxo derivatives.
Scientific Research Applications
3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like 11-β-hydroxysteroid dehydrogenase by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including modulation of steroid hormone levels.
Comparison with Similar Compounds
Similar Compounds
3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide: This compound is similar in structure but contains a thioxo group instead of an oxo group.
3-Alkylthio-1-phenyl-5,6,7,8-hexahydroisoquinoline-4-carboxamides: These compounds have alkylthio groups and exhibit different chemical properties.
Uniqueness
3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-oxo-1-phenyl-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-10-14-12-8-4-5-9-13(12)15(18-16(14)19)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVDPUCGQBSYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=O)C(=C2C1)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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